Romidepsin - 128517-07-7

Romidepsin

Catalog Number: EVT-242410
CAS Number: 128517-07-7
Molecular Formula: C24H36N4O6S2
Molecular Weight: 540.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Romidepsin, also known as Istodax, is a natural product derived from the bacterium Chromobacterium violaceum. [] It belongs to a class of compounds known as histone deacetylase inhibitors (HDACi). [, , , , , , , , , , , , , , ] HDACi play a crucial role in scientific research as they are potent modifiers of gene expression and cellular function. They exert their effects by inhibiting the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and promotes the transcription of a variety of genes. []

Synthesis Analysis

The synthesis of romidepsin involves a complex multi-step process that includes the formation of the bicyclic depsipeptide core and the subsequent introduction of the disulfide bond. []

Molecular Structure Analysis

Romidepsin is a bicyclic depsipeptide containing a unique disulfide bond. [, ] Its structure allows it to bind selectively to the catalytic site of class I histone deacetylases. []

Mechanism of Action

Romidepsin exerts its biological effects primarily through the inhibition of class I histone deacetylases, specifically HDAC1 and HDAC2. [, , , , , , , ] By inhibiting these enzymes, romidepsin increases histone acetylation and alters gene expression, leading to a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis. [, , , ]

Physical and Chemical Properties Analysis

Romidepsin is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) but sparingly soluble in water. [] It has a molecular weight of 540.64 g/mol. []

Applications
  • Cancer Research: Romidepsin has been extensively studied for its potential as an anticancer agent, particularly in hematological malignancies. It has shown promising activity in preclinical models and clinical trials of various cancers, including T-cell lymphoma, peripheral T-cell lymphoma, cutaneous T-cell lymphoma, multiple myeloma, and osteosarcoma. [, , , , , , , , , , , , ] Its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells makes it an attractive therapeutic target.

  • Epigenetics Research: As a potent HDAC inhibitor, romidepsin serves as a valuable tool for investigating the role of histone acetylation in regulating gene expression and various cellular processes. Researchers use romidepsin to modulate histone acetylation levels and study its impact on gene transcription, chromatin structure, and cellular signaling pathways. [, , ]

Future Directions
  • Combination Therapies: Exploring the use of romidepsin in combination with other anticancer agents to enhance its efficacy and overcome resistance mechanisms. [, , , , ]

  • Biomarker Development: Identifying predictive biomarkers for romidepsin response to personalize treatment strategies and improve patient outcomes. [, ]

  • Mechanism of Action in Solid Tumors: Further investigating the mechanisms of action of romidepsin in solid tumors to understand the basis for its limited activity in these cancers and identify potential strategies for improving its effectiveness. [, ]

  • Targeting Specific HDAC Isoforms: Developing more selective HDAC inhibitors that target specific isoforms to minimize off-target effects and improve therapeutic efficacy. []

Bortezomib

Relevance: Bortezomib is frequently investigated in combination with Romidepsin for potential synergistic anti-tumor effects. Studies show that combined administration of Bortezomib and Romidepsin leads to enhanced apoptosis in various cancer cells, including multiple myeloma , mantle cell lymphoma , and T-cell lymphoma [10], [16] . This synergistic effect is attributed to complementary mechanisms of action, with Bortezomib inhibiting the proteasome and Romidepsin inhibiting histone deacetylases, both of which regulate cell growth and survival. While both drugs can induce transient thrombocytopenia, their combination results in a more pronounced effect .

Ketoconazole

Relevance: Ketoconazole is used to study the drug-drug interaction potential of Romidepsin . Co-administration of Ketoconazole increases Romidepsin exposure by inhibiting its metabolism through CYP3A, leading to higher plasma concentrations. This interaction highlights the importance of considering potential drug interactions when administering Romidepsin with strong CYP3A inhibitors.

Rifampin

Relevance: Rifampin is studied in conjunction with Romidepsin to understand drug-drug interactions . Unexpectedly, co-administration of Rifampin leads to increased Romidepsin exposure despite its CYP3A induction property. This paradoxical effect is attributed to Rifampin's inhibition of active liver uptake of Romidepsin, overriding its metabolic induction. The study emphasizes the importance of avoiding concomitant use of Romidepsin with Rifampin and other strong CYP3A inducers.

Lenalidomide

Relevance: Lenalidomide, when combined with Romidepsin, demonstrates synergistic anticancer activity against T-cell lymphoma cells [10], [16]. This synergistic effect is observed even at low concentrations of Romidepsin and is attributed to various mechanisms, including increased reactive oxygen species (ROS) production, caspase activation, and downregulation of PI3K/AKT and MAPK/ERK signaling pathways . These findings support the potential clinical development of this combination for treating T-cell lymphoma.

Liposomal Doxorubicin

Relevance: Combining Liposomal Doxorubicin with Romidepsin demonstrates a favorable safety profile and promising efficacy in relapsed/refractory cutaneous and peripheral T-cell lymphomas . This combination is supported by preclinical studies showing synergistic effects between Romidepsin and doxorubicin. The results suggest that this combination is a potential therapeutic option for these lymphoma subtypes.

PD0325901

Relevance: PD0325901 is investigated in combination with Romidepsin to overcome resistance mechanisms and enhance anti-tumor activity, particularly in KRAS mutant cancer cells [6], [15] . Studies show that combining Romidepsin with PD0325901 leads to increased cell death in KRAS mutant cell lines, suggesting that activated MEK might contribute to Romidepsin resistance. This combination holds therapeutic potential for treating cancers with aberrant MAPK signaling, particularly those with KRAS mutations.

MK2206

Relevance: MK2206 is studied in combination with Romidepsin to enhance anti-tumor activity in KRAS mutant cancer cells . The rationale behind this combination is that activated AKT can contribute to HDAC inhibitor resistance. Combining Romidepsin with MK2206 increases cell death in KRAS mutant cell lines, suggesting a potential therapeutic benefit in cancers with dysregulated AKT signaling.

Panobinostat

Relevance: Panobinostat is investigated alongside Romidepsin to understand the broader context of HDAC inhibition in cancer treatment and resistance mechanisms . Studies show that TSPYL5 expression, a potential biomarker for Romidepsin resistance, also correlates with resistance to Panobinostat. This finding suggests that TSPYL5 might play a role in conferring resistance to HDAC inhibitors more broadly, not just specific to Romidepsin.

Belinostat

Relevance: Belinostat is included in comparative studies investigating mechanisms of resistance to HDIs, including Romidepsin . Notably, cell lines with acquired resistance to Romidepsin do not exhibit cross-resistance to Belinostat, suggesting distinct resistance mechanisms. This finding highlights the complexity of HDI resistance and suggests that alternative HDIs might be effective in overcoming resistance to a particular HDI.

Vorinostat

Relevance: Vorinostat is studied in the context of HDAC inhibition and resistance mechanisms, similar to Romidepsin . Romidepsin-resistant cell lines do not show cross-resistance to Vorinostat, indicating different resistance pathways. This finding suggests that switching to an alternative HDI like Vorinostat might be a viable option for patients who develop resistance to Romidepsin.

Dexamethasone

Relevance: Dexamethasone, when combined with Romidepsin, shows enhanced anti-tumor activity in germ cell tumor (GCT) cells compared to single-agent treatments . This combination boosts the expression of romidepsin effectors and reduces GCT cell viability more effectively. These findings suggest that combining romidepsin and dexamethasone might represent a new therapeutic strategy for GCT treatment.

Properties

CAS Number

128517-07-7

Product Name

Romidepsin

IUPAC Name

(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-HMLXJHLFSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax.

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.